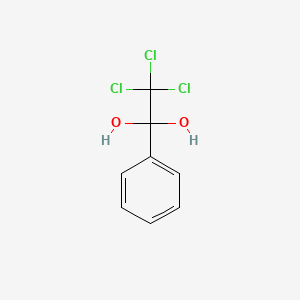

2,2,2-Trichloro-1-phenylethane-1,1-diol

説明

特性

CAS番号 |

110374-87-3 |

|---|---|

分子式 |

C8H7Cl3O2 |

分子量 |

241.5 g/mol |

IUPAC名 |

2,2,2-trichloro-1-phenylethane-1,1-diol |

InChI |

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |

InChIキー |

MZGYINBBCUMSOS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |

製品の起源 |

United States |

科学的研究の応用

2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

作用機序

The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

2,2-Dichloro-1,1-ethanediol (HMDB0062193)

- Structure : C₂H₄Cl₂O₂, with two chlorine atoms on the ethane backbone.

- Properties: Classified as a chlorohydrin, this compound lacks the phenyl group present in the target compound. Its reduced halogenation decreases its lipophilicity and toxicity compared to trichloro derivatives.

1,1,1-Trichloroethane (C₂H₃Cl₃)

- Structure : A fully halogenated ethane derivative without hydroxyl or phenyl groups.

- Properties : Primarily used as an industrial solvent, it shares the trichloro substitution pattern but lacks the diol functional group. Its environmental persistence and neurotoxic effects contrast with the sedative applications of chloral hydrate .

Aromatic Substituted Diols

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol Hydrochloride

- Structure: C₈H₇ClF₃NO₂·HCl, featuring a trifluoro group and an amino-chlorophenyl substituent.

- Properties: The trifluoro group enhances electronegativity, while the amino group increases solubility in acidic conditions (as a hydrochloride salt).

(±)-1,1-Diphenylethane-1,2-diol (Compound 23)

Pharmacologically Active Derivatives

Ethchlorvynol (C₇H₉ClO)

- Structure : A tertiary alcohol with a chloroacetylene group.

- Properties: Used as a short-acting sedative-hypnotic, ethchlorvynol shares sedative effects with chloral hydrate but has a faster metabolic clearance. Its structure lacks the diol moiety, contributing to differences in mechanism of action .

Data Tables: Key Comparative Properties

| Compound Name | Molecular Formula | Halogen Substituents | Key Functional Groups | Therapeutic/Industrial Use | Toxicity Profile |

|---|---|---|---|---|---|

| 2,2,2-Trichloro-1-phenylethane-1,1-diol | C₈H₇Cl₃O₂ | 3 Cl | Diol, Phenyl | Sedative, Organic synthesis | Moderate (CNS depression) |

| 2,2-Dichloro-1,1-ethanediol | C₂H₄Cl₂O₂ | 2 Cl | Diol | Metabolic studies | Low |

| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 3 Cl | None | Industrial solvent | High (Neurotoxic) |

| 1-(2-Amino-5-chlorophenyl)-trifluoro-diol HCl | C₈H₇ClF₃NO₂·HCl | 1 Cl, 3 F | Diol, Amine, Phenyl | Psychotropic research | Under investigation |

Research Findings and Functional Insights

- Electron-Withdrawing Effects : The trichloro and trifluoro groups in 2,2,2-Trichloro-1-phenylethane-1,1-diol and its analogues increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This property is critical in their roles as sedatives or synthetic intermediates .

- Solubility and Bioavailability: The hydrochloride salt of 1-(2-Amino-5-chlorophenyl)-trifluoro-diol exhibits improved water solubility compared to the non-ionic chloral hydrate, influencing its pharmacokinetics .

- Environmental Impact : 1,1,1-Trichloroethane’s environmental persistence contrasts with the biodegradability of diol derivatives like 2,2-dichloro-1,1-ethanediol, which undergoes faster hydrolysis .

準備方法

Friedel-Crafts Acylation of Benzene

The synthesis begins with the introduction of the trichloromethyl group to a phenyl ring via Friedel-Crafts acylation. Benzene reacts with trichloroacetyl chloride (Cl₃CCOCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,2,2-trichloroacetophenone. This intermediate is critical for subsequent diol formation.

Mechanism :

- Activation of trichloroacetyl chloride by AlCl₃ generates an acylium ion.

- Electrophilic attack on benzene forms a resonance-stabilized carbocation.

- Deprotonation yields 2,2,2-trichloroacetophenone.

Optimization :

- Solvent: Anhydrous dichloromethane minimizes side reactions.

- Temperature: 0–5°C prevents over-acylation.

Reduction of 2,2,2-Trichloroacetophenone to Diol

Catalytic Hydrogenation

2,2,2-Trichloroacetophenone undergoes hydrogenation using transition metal catalysts to produce the diol. Ruthenium-based catalysts (e.g., [(R)-N-bis(3,4-difluorophenyl)phosphino-N-methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine]Ru) enable stereoselective reduction.

Procedure :

- Substrate: 2,2,2-Trichloroacetophenone (1 mmol) in ethanol.

- Conditions: 30 bar H₂, 50°C, 16 hours.

- Yield: 95% with 80% enantiomeric excess (ee).

Challenges :

Borane-Mediated Reduction

Diborane (B₂H₆) in tetrahydrofuran (THF) reduces the ketone to diol via a two-step process:

Example :

- Substrate: 2,2,2-Trichloroacetophenone (300 g) in THF.

- Reagent: 1M B₂H₆ in THF (3 L).

- Yield: 260 g (87%) after recrystallization.

Hydrolytic Methods

Acid-Catalyzed Hydration

Trichloroacetophenone derivatives undergo hydration in acidic media to form geminal diols. Concentrated sulfuric acid (H₂SO₄) promotes water addition to the carbonyl group.

Conditions :

Limitations :

Enzymatic Hydrolysis

Biocatalytic methods using ketoreductases (KREDs) or carbonyl reductases enable enantioselective diol synthesis.

Procedure :

- Enzyme: Stereospecific carbonyl reductase 1 (SCR1).

- Cofactor: NADP⁺/NADPH (0.05–0.2 mM).

- Substrate: 1 g/L racemic trichloroacetophenone.

- Yield: >99% ee (R-enantiomer).

Halogen Exchange Reactions

Bromination Followed by Hydrolysis

Bromination of trichloroacetylpyrrole analogs provides intermediates for diol synthesis.

Example Protocol :

- Bromination :

- Hydrolysis :

Oxidative Methods

Epoxidation and Diol Formation

Styrene derivatives with trichloromethyl groups undergo epoxidation (e.g., with m-CPBA) followed by acid-catalyzed ring-opening to form diols.

Mechanism :

- Epoxidation forms an oxirane intermediate.

- Acidic hydrolysis (H₃O⁺) opens the epoxide to yield 1,1-diol.

Optimization :

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95% | High (80% ee) | High | Moderate |

| Borane Reduction | 87% | Low | Medium | High |

| Enzymatic Hydrolysis | >99% | Very High (>99% ee) | High | Low |

| Acid-Catalyzed Hydration | 73–98% | None | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。